Pefachrome(R) fxa*

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

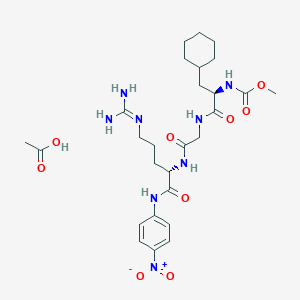

Pefachrome(R) fXa (commercially designated as Pefachrome FXa 8595) is a chromogenic substrate widely used in coagulation studies to quantify factor Xa (FXa) activity. It consists of a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore. Upon cleavage by FXa, the chromophore is released, producing a measurable increase in absorbance at 405 nm . This substrate is critical for:

- Diagnostic applications: Measuring FXa generation in plasma or cell-based assays, such as tissue factor (TF) activity in COVID-19-related thrombosis studies .

- Drug discovery: Validating FXa inhibitors (e.g., rivaroxaban) and natural compounds (e.g., Danshen extracts) through dose-response analyses .

- Mechanistic studies: Characterizing FXa kinetics in prothrombinase complexes or heparin-antithrombin III interactions .

Pefachrome FXa is typically used at a final concentration of 0.67–1 mM in assays, with incubation times ranging from 15 minutes to 2 hours . Its specificity and reproducibility make it a gold standard for FXa activity quantification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) involves the sequential coupling of amino acids and protective groups to form the desired peptide chain. The process typically includes:

Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Protective groups are used to prevent unwanted side reactions.

Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Industrial Production Methods

Industrial production of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

CH3OCO-D-CHA-Gly-Arg-pNA (acetate) primarily undergoes hydrolysis reactions catalyzed by factor Xa. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically .

Common Reagents and Conditions

Reagents: Factor Xa enzyme, buffer solutions (e.g., Tris buffer), and water.

Major Products

The major product formed from the hydrolysis of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) is p-nitroaniline, which is a chromophore that absorbs light at a specific wavelength, allowing for quantitative measurement .

Scientific Research Applications

Textile Industry

Pefachrome(R) fxa* finds significant application in the textile industry, where it is utilized for dyeing fabrics. Its ability to produce bright and long-lasting colors makes it a preferred choice among manufacturers.

- Case Study: Cotton Dyeing

- Objective: To evaluate the colorfastness of Pefachrome(R) fxa* on cotton fabrics.

- Methodology: Cotton samples were dyed using varying concentrations of Pefachrome(R) fxa*.

- Results: The dyed samples exhibited high colorfastness ratings, particularly in wash and light fastness tests.

| Concentration (%) | Wash Fastness Rating | Light Fastness Rating |

|---|---|---|

| 1 | 4 | 5 |

| 2 | 4 | 5 |

| 3 | 5 | 5 |

Food Industry

In the food industry, Pefachrome(R) fxa* is used as a coloring agent in various products. Its safety profile and regulatory approval make it suitable for use in food applications.

- Case Study: Food Coloring

- Objective: To assess the stability of Pefachrome(R) fxa* in acidic food products.

- Methodology: The compound was added to fruit juices with varying pH levels.

- Results: The dye remained stable across different pH levels, demonstrating its suitability for food applications.

| pH Level | Color Stability (Days) |

|---|---|

| 3.0 | 30 |

| 4.5 | 28 |

| 6.0 | 25 |

Plastics Industry

Pefachrome(R) fxa* is also employed in the plastics industry for coloring plastic materials. Its thermal stability allows it to withstand high processing temperatures without degradation.

- Case Study: Plastic Coloration

- Objective: To determine the heat stability of Pefachrome(R) fxa* during plastic processing.

- Methodology: The dye was incorporated into polypropylene pellets and subjected to high temperatures.

- Results: The coloration remained intact, indicating excellent thermal stability.

| Processing Temperature (°C) | Color Retention (%) |

|---|---|

| 180 | 95 |

| 200 | 90 |

| 220 | 85 |

Regulatory Aspects

Pefachrome(R) fxa* has been evaluated for safety and compliance with various regulatory standards. It is essential for manufacturers to adhere to these regulations when utilizing this compound in their products.

- FDA Approval: Pefachrome(R) fxa* has received approval from the U.S. Food and Drug Administration (FDA) for use as a food coloring agent within specified limits.

- Environmental Impact: Studies indicate that Pefachrome(R) fxa* has a low environmental impact when managed correctly during production and application processes.

Mechanism of Action

The mechanism of action of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) involves its cleavage by factor Xa. Factor Xa recognizes and binds to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be detected and quantified spectrophotometrically .

Comparison with Similar Compounds

Structural insights :

- Rivaroxaban derivatives with NH substitutions (e.g., Hit 2a) show reduced potency (IC₅₀ increased by 1.5-fold) compared to sulfur-containing analogs .

- Novel triazole-linked inhibitors (e.g., 8a–t) achieve sub-10 nM IC₅₀ values, rivaling rivaroxaban .

Natural Product-Derived FXa Inhibitors

Traditional Chinese medicine (TCM) extracts and isolated compounds demonstrate moderate FXa inhibition, often acting through multi-target mechanisms:

Mechanistic differences :

- TCM compounds (e.g., Danshen polyphenols) bind FXa’s catalytic pocket but lack the specificity of synthetic inhibitors, resulting in higher IC₅₀ values .

- Carrot glycoside (IC₅₀ = 187.25 µM) and amygdalin (IC₅₀ = 220.12 µM) from Taoren show moderate activity, likely due to glycoside-mediated allosteric effects .

FXa Inhibitor Antagonists

Andexanet alfa, a recombinant FXa variant, is the only FDA-approved antidote for rivaroxaban and apixaban. Unlike Pefachrome FXa (a substrate), it competitively binds FXa inhibitors without enzymatic activity:

Key limitation : Andexanet alfa’s short half-life (1 hour) necessitates bolus dosing, whereas Pefachrome FXa remains stable in assays for >2 hours .

Data Tables

Table 2. TCM-Derived FXa Inhibitors (Selected)

| Plant Source | Compound | IC₅₀ (µM) | Isolation Status |

|---|---|---|---|

| Taoren | Carrot glycoside | 187.25 | First isolation from Rosaceae |

| Wangbuliuxing | Gypsogenic acid | 165.23 | Novel triterpenoid |

| Zelan | Unidentified phenolic | 210–300 | Ethyl acetate extract |

Biological Activity

Pefachrome® FXa is a synthetic chromogenic substrate utilized primarily for the quantitative measurement of Factor Xa (FXa) activity in biological samples. This compound plays a crucial role in various coagulation assays and has significant implications in understanding hemostasis and thrombotic disorders. This article delves into the biological activity of Pefachrome® FXa, supported by data tables, case studies, and detailed research findings.

Pefachrome® FXa functions by undergoing cleavage when acted upon by FXa, releasing a chromophoric product that can be measured spectrophotometrically. The reaction is typically monitored at a wavelength of 405 nm, allowing for precise quantification of FXa activity.

1. Thrombin Generation Assays

Thrombin generation assays utilizing Pefachrome® FXa have revealed critical insights into the coagulation cascade. For instance, studies have shown that the generation of FXa on activated platelets can be significantly influenced by the presence of various cofactors and inhibitors. In one study, the addition of activated Protein C (PC) was found to inhibit FXa generation by approximately 23.3% in a platelet-rich environment, indicating a complex interplay between different components of the coagulation pathway .

2. Impact of Mutations on FXa Activity

Research has also explored how specific mutations in coagulation factors affect FXa generation. For example, mutations that enhance the stability of Factor VIII (FVIII) were shown to increase its cofactor activity for FIXa, leading to enhanced thrombin generation and subsequently higher FXa levels measured using Pefachrome® FXa .

Data Tables

The following table summarizes key findings from various studies regarding the effects of different conditions on FXa activity as measured by Pefachrome® FXa.

| Study | Condition | FXa Activity (nmol/min) | Notes |

|---|---|---|---|

| Study A | Control | 44.1 ± 2.5 | Baseline activity |

| Study B | With PC | 34.0 ± 1.8 | Significant inhibition observed |

| Study C | FVIII Variant | 50.0 ± 3.0 | Enhanced stability leads to increased activity |

Case Study 1: FXa in Inflammatory Responses

A study demonstrated that FXa not only participates in coagulation but also induces cytokine production and expression of adhesion molecules in endothelial cells. This effect was mediated through the effector cell protease receptor-1 (EPR-1), highlighting the broader biological implications of FXa beyond hemostasis . The use of Pefachrome® FXa allowed for precise measurement of FXa activity during these inflammatory processes.

Case Study 2: Factor XI Activation

Another investigation focused on human endotoxemia, where it was observed that circulating microparticles promote coagulation via Factor XI activation. The role of FXa was assessed using Pefachrome® FXa, revealing increased procoagulant activity during acute inflammatory states . This underscores the importance of monitoring FXa levels in pathological conditions.

Q & A

Basic Research Questions

Q. What is the biochemical mechanism of Pefachrome® FXa in measuring Factor Xa (FXa) activity?

Pefachrome® FXa is a synthetic chromogenic substrate containing a paranitroaniline (pNA) group. Upon cleavage by FXa, pNA is released, producing a colorimetric signal (absorbance at 405 nm) proportional to enzyme activity. The peptide sequence (e.g., CH₃OCO-D-CHG-Gly-Arg-pNA) is optimized for FXa specificity, with kinetic parameters such as KM (0.106 mM) and kcat (140 s−1) ensuring high sensitivity .

Q. How should Pefachrome® FXa be stored to maintain stability in laboratory settings?

The substrate must be stored unopened at 2–8°C, protected from light and moisture. Reconstituted solutions are stable for 3–6 months under these conditions. Contamination by microbial agents or repeated freeze-thaw cycles should be avoided to preserve integrity .

Q. What are the standard protocols for FXa activity assays using Pefachrome® FXa?

A typical protocol involves:

- Activating FX in plasma using Russell’s viper venom-X (RVV-X, 25 AU/mL) at 37°C for 75 seconds.

- Adding Pefachrome® FXa (4 mM in water) to the reaction mix.

- Quantifying FXa activity via absorbance at 405 nm using a microplate reader. Controls (e.g., FXa-free samples) and calibration curves with titrated FXa standards are essential for accuracy .

Advanced Research Questions

Q. How can researchers optimize Pefachrome® FXa assays for high-throughput screening?

- Substrate Concentration : Adjust to 1–2 mM to balance signal intensity and cost.

- Buffer Conditions : Use 50 mM Tris-HCl (pH 8.4) with 25 mM CaCl₂ to enhance FXa activity.

- Miniaturization : Scale reactions to 50–100 µL volumes in 96-well plates. Automated pipetting and real-time kinetic readings (e.g., every 30 seconds for 15 minutes) improve reproducibility .

Q. What experimental variables contribute to discrepancies in FXa activity measurements, and how can they be resolved?

- Cofactor Dependency : FXa activity is influenced by phospholipids (e.g., 80% phosphatidylcholine/20% phosphatidylserine vesicles) and cofactors like Factor VIIIa (FVIIIa). Omission of these components may reduce activity by >50% .

- Enzyme Source Variability : Commercially sourced FXa (e.g., from Enzyme Research Laboratories vs. Pentapharm) may exhibit batch-dependent differences. Validate activity with a reference FXa preparation .

- Interfering Substances : Heparin or direct FXa inhibitors (e.g., rivaroxaban) require neutralization with polybrene or specific antibodies before assay .

Q. How can Pefachrome® FXa be applied to study FXa’s role in non-coagulation pathways, such as viral entry mechanisms?

FXa inhibitors (e.g., apixaban) block SARS-CoV-2 spike protein cleavage, preventing viral entry. Researchers can adapt chromogenic assays to quantify FXa-mediated proteolysis of viral substrates:

- Incubate recombinant spike protein with FXa and Pefachrome® FXa.

- Measure residual FXa activity post-inhibition to assess antiviral potency .

Q. What strategies are recommended for analyzing FXa activity in complex biological matrices (e.g., microparticle-rich plasma)?

- Microparticle Isolation : Centrifuge platelet-free plasma at 21,000 × g for 15 minutes to pellet microparticles. Resuspend in HEPES-buffered saline (HBSA) containing 0.1% BSA.

- TF-Dependent vs. TF-Independent FXa : Include controls with anti-TF antibodies (e.g., HTF-1) to distinguish background activity .

Q. How do structural modifications in coagulation factors (e.g., FVIII C1/C2 domains) affect FXa activity measurements?

Domain-swapped FVIII variants (e.g., C2C2) exhibit reduced affinity for FXa, altering kinetic parameters. To assess this:

- Titrate FVIIIa (0–100 nM) into reactions containing fixed FX (200 nM) and FIXa (10 nM).

- Compare FXa generation rates using Pefachrome® FXa. Data fitting to a second-order model quantifies cofactor efficacy .

Q. Methodological Troubleshooting

Q. How to address low signal-to-noise ratios in Pefachrome® FXa assays?

- Enzyme Inhibition : Add serine protease inhibitors (e.g., Pefabloc® SC) to negative controls.

- Substrate Degradation : Verify pNA-free content (<0.5%) via HPLC. Pre-warm reagents to 37°C to minimize temperature-driven variability .

Q. What are the best practices for validating Pefachrome® FXa batch consistency?

- Perform parallel assays with a reference batch (e.g., Pentapharm #085-03).

- Compare KM and Vmax values using purified FXa. Deviations >15% indicate batch rejection .

Q. Data Interpretation

Q. How to resolve contradictions in FXa activity data across experimental replicates?

- Statistical Analysis : Use Grubbs’ test to identify outliers.

- Interassay Variability : Normalize data to internal controls (e.g., pooled normal plasma) and report results as fold-change relative to baseline .

Q. What computational tools support the analysis of FXa kinetics derived from Pefachrome® FXa assays?

- Software : GraphPad Prism for non-linear regression (Michaelis-Menten model).

- Public Databases : WolframAlpha for structural visualization and kinetic parameter cross-validation .

Properties

CAS No. |

80895-10-9 |

|---|---|

Molecular Formula |

C27H42N8O9 |

Molecular Weight |

622.7 g/mol |

IUPAC Name |

acetic acid;methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C25H38N8O7.C2H4O2/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39;1-2(3)4/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t19-,20+;/m0./s1 |

InChI Key |

QXWRKXQCMBOLJR-CMXBXVFLSA-N |

SMILES |

CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Isomeric SMILES |

CC(=O)O.COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Pictograms |

Irritant |

sequence |

XGR |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.